molecular formula C13H12F2N6O B1672865 Fluconazole CAS No. 86386-73-4

Fluconazole

Numéro de catalogue: B1672865
Numéro CAS: 86386-73-4
Poids moléculaire: 306.27 g/mol
Clé InChI: RFHAOTPXVQNOHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluconazole is an antifungal drug used to treat various fungal infections including candidiasis . It is also known as Diflucan and is part of the azole antifungal family .


Synthesis Analysis

This compound has been synthesized through various methods. A continuous, two-reactor, three-step synthesis of this compound from 2-chloro-2′,4′-difluoroacetophenone was achieved with no intermediate purification .


Molecular Structure Analysis

This compound is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group . The molecular formula of this compound is C13H12F2N6O .


Chemical Reactions Analysis

This compound can be determined by methods such as titration, spectrophotometry, and thin-layer, gas, and liquid chromatography . A multi-step continuous flow synthesis of this compound has been developed .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 306.27 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .

Applications De Recherche Scientifique

Thérapie antifongique

Le fluconazole est largement utilisé en thérapie antifongique pour traiter les maladies locales telles que la candidose vaginale, la candidose oropharyngée et œsophagienne, et les infections urinaires causées par Candida spp. Il est également efficace contre les infections systémiques telles que la candémiedémie, la candidose disséminée, la coccidioïdomycose et la méningite cryptococcique .

Impact sur la biomasse des biofilms

Des recherches ont montré que le this compound peut affecter la biomasse des biofilms de manière dépendante de la concentration et du temps. Ceci est particulièrement pertinent pour la santé bucco-dentaire, car il affecte les biofilms formés par S. mitis, ce qui peut entraîner la formation de plaque dentaire et d'autres problèmes de santé bucco-dentaire .

Applications de nanoémulsions

Le this compound a été étudié sous forme de nanoémulsions pour améliorer sa biodisponibilité et sa stabilité. Cette forme d'administration pourrait potentiellement améliorer l'efficacité du this compound en thérapie antifongique et constitue un domaine prometteur pour les recherches futures .

Formulations d'hydrogels

Des hydrogels contenant du this compound ont été développés pour des applications topiques. Ces hydrogels visent à améliorer la perméabilité et la délivrance du this compound aux zones touchées, offrant une méthode de traitement alternative .

Développement pharmaceutique

La découverte du this compound lui-même a été une étape importante dans la recherche pharmaceutique, visant à créer un agent antifongique à large spectre efficace par voie orale et intraveineuse pour les infections superficielles et systémiques .

Recherche physicochimique

Le this compound a été incorporé dans de nouveaux matériaux tels que des hydrogels avec de la nanohydroxyapatite pour étudier ses propriétés physicochimiques. Ces recherches peuvent conduire au développement de nouveaux produits antifongiques aux caractéristiques améliorées .

Mécanisme D'action

Target of Action

Fluconazole’s primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell wall .

Mode of Action

This compound acts by selectively inhibiting the activity of lanosterol 14-α-demethylase . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . The resulting changes in the cell membrane increase its permeability, thereby inhibiting fungal cell growth and replication .

Biochemical Pathways

This compound’s action primarily affects the ergosterol biosynthesis pathway. By inhibiting lanosterol 14-α-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to an accumulation of 14-α-methyl sterols in fungal cells and a decrease in the amount of ergosterol . These changes in sterol composition impair the functions of certain membrane-bound enzymes and disrupt the close packing of acyl chains of phospholipids, thus leading to a dysfunctional cell membrane .

Pharmacokinetics

This compound exhibits excellent bioavailability and is well-absorbed when administered orally . It displays low protein binding and is primarily eliminated by the kidneys . Approximately 80% of the administered dose is excreted in the urine as unchanged drug . The half-life of this compound is relatively long (about 30 hours), allowing for once-daily dosing .

Result of Action

The primary molecular effect of this compound is the disruption of the fungal cell membrane due to ergosterol deficiency . This disruption leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of cell growth and replication . On a cellular level, this compound’s action results in the death of the fungal cells, thereby helping to clear the fungal infection .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other medications can lead to drug-drug interactions, as this compound is known to interact with various drugs . Additionally, the pH level of the environment can affect the solubility and absorption of this compound . Furthermore, the effectiveness of this compound can be influenced by the patient’s immune status and the specific strain of the fungus .

Safety and Hazards

Fluconazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . The main adverse reactions related to the use of this compound are nausea, vomiting, headache, rash, abdominal pain, diarrhea, and alopecia in patients undergoing prolonged treatment with a dose of 400 mg/day .

Analyse Biochimique

Biochemical Properties

Fluconazole plays a crucial role in inhibiting fungal growth by targeting specific biochemical reactions within fungal cells. It primarily interacts with the enzyme lanosterol 14-α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By binding to the heme iron of lanosterol 14-α-demethylase, this compound inhibits the demethylation of lanosterol, leading to the accumulation of toxic methylated sterols and disrupting the integrity of the fungal cell membrane .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to impaired cell function and growth inhibition . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of ergosterol synthesis impacts the fluidity and permeability of the fungal cell membrane, ultimately leading to cell death . Additionally, this compound has been shown to influence the expression of genes involved in sterol biosynthesis and stress response pathways .

Molecular Mechanism

At the molecular level, this compound’s mechanism of action involves the selective inhibition of lanosterol 14-α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a critical component of the fungal cell membrane. By binding to the enzyme’s heme iron, this compound prevents the demethylation process, leading to the accumulation of toxic methylated sterols . These sterols disrupt the structure and function of the fungal cell membrane, inhibiting fungal growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and prolonged half-life, allowing it to maintain therapeutic concentrations for extended periods . Resistance to this compound can develop over time, particularly in long-term treatments . Studies have shown that this compound’s efficacy may decrease due to the emergence of resistant fungal strains, necessitating adjustments in treatment protocols .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats fungal infections without significant adverse effects . At higher doses, this compound can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances . Studies in animal models have demonstrated a dose-dependent relationship, with higher doses leading to increased toxicity and adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver and excreted through the kidneys . It interacts with cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4, which play a role in its metabolism . This compound’s inhibition of these enzymes can lead to drug-drug interactions and altered metabolic pathways . Additionally, this compound’s impact on ergosterol biosynthesis affects metabolic flux and metabolite levels within fungal cells .

Transport and Distribution

This compound exhibits substantial penetration into various body fluids and tissues, making it effective for treating systemic fungal infections . It is well-distributed in the stratum corneum, dermis-epidermis, and eccrine sweat . This compound’s transport and distribution are facilitated by its low molecular weight and high solubility, allowing it to reach therapeutic concentrations in target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effects . The drug’s targeting signals and post-translational modifications direct it to specific compartments within the fungal cell, ensuring its efficacy in inhibiting ergosterol biosynthesis . Real-time live-cell fluorescence imaging has been used to visualize this compound’s uptake and subcellular localization, providing insights into its mechanism of action .

Propriétés

IUPAC Name

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHAOTPXVQNOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N6O
Record name fluconazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fluconazole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020627
Record name Fluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014342
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L
Record name SID49666152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Fluconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014342
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fluconazole is a very selective inhibitor of fungal cytochrome P450 dependent enzyme _lanosterol 14-α-demethylase_. This enzyme normally works to convert _lanosterol_ to _ergosterol_, which is necessary for fungal cell wall synthesis. The free nitrogen atom located on the azole ring of fluconazole binds with a single iron atom located in the heme group of lanosterol 14-α-demethylase. This prevents oxygen activation and, as a result, inhibits the demethylation of lanosterol, halting the process of ergosterol biosynthesis. Methylated sterols are then found to accumulate in the fungal cellular membrane, leading to an arrest of fungal growth. These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane. Fluconazole resistance may arise from an alteration in the amount or function of the target enzyme (lanosterol 14-α-demethylase), altered access to this enzyme, or a combination of the above. Other mechanisms may also be implicated, and studies are ongoing., Fluconazole usually is fungistatic in action. Fluconazole and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, fluconazole presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of fluconazole and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, fluconazole does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. Fluconazole generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth., Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form.
Record name Fluconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder, Crystals from ethyl acetate/hexane

CAS No.

86386-73-4
Record name Fluconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86386-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluconazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 86386-73-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZV102JFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014342
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138-140 °C, 138 - 140 °C
Record name Fluconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014342
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluconazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fluconazole
Reactant of Route 3
Reactant of Route 3
Fluconazole
Reactant of Route 4
Reactant of Route 4
Fluconazole
Reactant of Route 5
Reactant of Route 5
Fluconazole
Reactant of Route 6
Fluconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.